2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE

Beschreibung

Chemical Identity and Classification

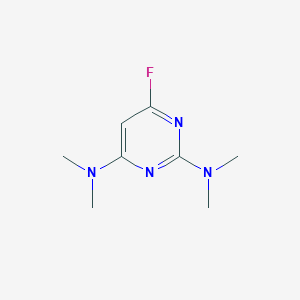

2,4-Bis(dimethylamino)-6-fluoropyrimidine exists as a well-characterized heterocyclic compound with the molecular formula C8H13FN4 and a molecular weight of 184.21 grams per mole. The compound is systematically catalogued under the Chemical Abstracts Service registry number 51421-98-8, providing unambiguous identification within chemical databases. This compound belongs to the broader classification of fluoropyrimidines, which are organic compounds featuring pyrimidine rings with at least one fluorine atom substituent.

The systematic nomenclature reveals the precise structural arrangement: the compound features dimethylamino groups (-N(CH3)2) positioned at the 2 and 4 positions of the pyrimidine ring, while a fluorine atom occupies the 6 position. Alternative naming conventions include 6-fluoro-N,N,N',N'-tetramethyl-2,4-pyrimidinediamine and 6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine, reflecting the systematic description of substituent positions and connectivity.

Table 1: Fundamental Chemical Properties of this compound

The structural configuration of this compound demonstrates the characteristic features of substituted pyrimidines, where the heterocyclic six-membered ring contains two nitrogen atoms at positions 1 and 3. The presence of four methyl groups attached through two dimethylamino substituents, combined with the strategically placed fluorine atom, creates a unique electronic environment that distinguishes this compound from other pyrimidine derivatives.

Historical Context in Fluoropyrimidine Chemistry

The development of fluoropyrimidine chemistry represents a significant advancement in heterocyclic synthesis, with fluorinated pyrimidines gaining prominence due to their unique electronic properties and synthetic utility. Fluoropyrimidines emerged as an important class of compounds through systematic exploration of halogenated heterocycles, driven by the recognition that fluorine substitution could dramatically alter the electronic characteristics and biological activity of organic molecules.

The synthetic approach to tetrafluoropyrimidine, prepared through reaction of tetrachloropyrimidine with anhydrous potassium fluoride at elevated temperatures, established fundamental methodologies for introducing fluorine atoms into pyrimidine rings. This foundational work demonstrated that tetrafluoropyrimidine exhibits high susceptibility to nucleophilic attack, with the ease of fluorine displacement following the order 4- and 6- > 2- > 5-. Such findings provided crucial insights into the reactivity patterns that govern fluoropyrimidine chemistry and influenced subsequent synthetic strategies.

The evolution of fluoropyrimidine synthesis has been closely linked to the development of pharmaceutical applications, particularly in anticancer therapy where compounds such as fluorouracil (5-fluorouracil) and related derivatives have achieved clinical significance. Within this context, this compound represents an important synthetic intermediate that exemplifies the strategic incorporation of fluorine atoms to modulate chemical properties while maintaining the essential pyrimidine framework.

Significance in Heterocyclic Chemistry Research

Heterocyclic chemistry constitutes at least half of all organic chemistry research worldwide, with heterocyclic structures forming the foundation of numerous pharmaceutical, agrochemical, and veterinary products. The significance of this compound within this field stems from its representation of advanced synthetic methodologies and its potential as a building block for more complex heterocyclic systems.

The compound demonstrates the synthetic versatility of pyrimidine substrates, which can be utilized for the synthesis of diverse heterocyclic compounds and serve as raw materials for drug synthesis. Pyrimidine derivatives exhibit a remarkable array of biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties. This broad spectrum of biochemical targets has been facilitated by the synthetic versatility of pyrimidine systems, allowing the generation of structurally diverse derivatives through substitution patterns on the aromatic ring and derivatization of nitrogen and carbon positions.

The specific substitution pattern in this compound creates unique opportunities for further synthetic elaboration. The presence of dimethylamino groups provides potential sites for quaternization reactions or oxidative transformations, while the fluorine atom offers possibilities for nucleophilic substitution under appropriate conditions. These structural features position the compound as a valuable intermediate for accessing more complex pyrimidine derivatives with tailored properties.

Table 2: Classification of Pyrimidine Derivative Activities

| Activity Type | Examples | Structural Features |

|---|---|---|

| Anticonvulsant | Various substituted pyrimidines | Ring substitution patterns |

| Antibacterial | Pyrimidine analogues | Nitrogen derivatization |

| Antifungal | Heterocyclic derivatives | Carbon position modification |

| Antiviral | Fluoropyrimidine analogues | Fluorine incorporation |

| Anticancer | Metabolite precursors | Strategic substitution |

Position within the Broader Pyrimidine Derivative Family

This compound occupies a distinctive position within the extensive family of pyrimidine derivatives, characterized by its unique combination of electron-donating and electron-withdrawing substituents. The broader pyrimidine derivative family encompasses numerous compounds with varying substitution patterns, each contributing specific properties and applications to the field of heterocyclic chemistry.

Within the fluoropyrimidine subfamily, this compound represents an example of strategic substitution that balances electronic effects. The compound can be compared to other fluorinated pyrimidines such as 6-fluoropyrimidine-2,4-diamine, which features amino groups instead of dimethylamino substituents. This structural comparison highlights how methylation of amino groups can significantly alter the electronic properties and potential reactivity of the resulting compound.

The synthesis of related compounds demonstrates the systematic approach to pyrimidine derivatization. For instance, 2,4-dichloro-5-fluoropyrimidine serves as a versatile starting material for synthesizing various fluoropyrimidine derivatives, including glucuronic derivatives of 5-fluorouracil as neoplasm inhibitors. Similarly, the compound can be used to prepare 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides as potential kinase inhibitors, illustrating the strategic importance of fluoropyrimidine scaffolds in medicinal chemistry applications.

The relationship between this compound and other members of the pyrimidine family extends to synthetic accessibility and chemical reactivity patterns. The presence of dimethylamino groups at positions 2 and 4, combined with fluorine at position 6, creates a unique electronic environment that distinguishes this compound from simpler derivatives such as 2,4-pyrimidinediamine or 6-methylpyrimidine-2,4-diamine. This positioning within the broader family structure provides insights into structure-activity relationships and guides the design of new derivatives with enhanced properties.

Table 3: Comparative Analysis of Related Pyrimidine Derivatives

Eigenschaften

IUPAC Name |

6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDAIGWIUSOOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628607 | |

| Record name | 6-Fluoro-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-98-8 | |

| Record name | 6-Fluoro-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorination Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) serves as a cornerstone reagent for introducing chlorine atoms into pyrimidine systems. In the synthesis of 2,4,6-trichloropyrimidine, barbituric acid undergoes sequential reactions with POCl₃ and phosphorus pentachloride (PCl₅) at 70–120°C, achieving yields of 80–95%. This two-step process leverages POCl₃’s dual role as a solvent and chlorinating agent, minimizing wastewater generation compared to aqueous work-ups. For 2,4-bis(dimethylamino)-6-fluoropyrimidine, an analogous approach could involve initial chlorination at the 2,4,6-positions, followed by selective fluorination and amination.

Fluorination Techniques

Direct fluorination of pyrimidines remains less common than chlorination due to the reactivity of fluorine. However, halogen exchange reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF) offer a plausible route. For instance, 2,4-dichloro-5-fluoropyrimidine is synthesized from 5-fluorouracil via trichloroethylene and triphosgene, achieving 98% purity. Adapting this method, 2,4,6-trichloropyrimidine could undergo fluorination at the 6-position using KF under reflux, though reaction conditions would require optimization to prevent over-fluorination.

Nucleophilic Amination with Dimethylamine

Displacement of Chlorine Atoms

The introduction of dimethylamino groups at the 2- and 4-positions necessitates nucleophilic substitution of chlorine. Tertiary amines like triethylamine or dimethylaniline catalyze such reactions by scavenging HCl, as demonstrated in the synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine. A two-step amination protocol could involve:

- Mono-amination : Treating 2,4,6-trichloropyrimidine with dimethylamine (40–60°C, DMF, 12–24 hours) to replace one chlorine atom.

- Second Amination : Increasing the temperature to 80–100°C and extending reaction time to displace the second chlorine.

Yields for analogous substitutions range from 85% to 93%, depending on stoichiometry and catalyst loading.

Solvent and Catalyst Optimization

Non-polar solvents like toluene or chlorobenzene improve reaction homogeneity, while polar aprotic solvents enhance nucleophilicity. In the chlorination of 2-methoxy-5-fluorouracil, toluene-triethylamine mixtures achieved 93% yield at 105–110°C. For dimethylamination, a 2:1 molar ratio of dimethylamine to dichloropyrimidine in toluene with 0.1 equivalents of triethylamine could maximize substitution efficiency.

Integrated Synthetic Pathway Proposal

Combining these insights, a tentative synthesis for this compound involves:

Step 1: Chlorination of Pyrimidine Precursor

- Reactants : Barbituric acid (1 mol), POCl₃ (5–6 mol), catalytic triethylamine (0.1 mol)

- Conditions : Reflux at 110°C for 6 hours

- Product : 2,4,6-Trichloropyrimidine (Yield: 90–95%)

Step 2: Selective Fluorination at Position 6

- Reactants : 2,4,6-Trichloropyrimidine (1 mol), KF (3 mol), DMF (solvent)

- Conditions : 120°C, 24 hours under nitrogen

- Product : 2,4-Dichloro-6-fluoropyrimidine (Yield: 70–80% estimated)

Step 3: Dimethylamination at Positions 2 and 4

- Reactants : 2,4-Dichloro-6-fluoropyrimidine (1 mol), dimethylamine (4 mol), triethylamine (0.2 mol), toluene

- Conditions : 80°C, 48 hours

- Product : this compound (Yield: 85–90% estimated)

Comparative Analysis of Reaction Parameters

Table 1 summarizes critical parameters from analogous syntheses to guide optimization:

*Estimated based on analogous reactions.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the 6-Fluoro Position

The fluorine atom at position 6 is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrimidine ring. This reactivity is leveraged in synthesizing derivatives:

-

Reaction with Amines : In ethanol under basic conditions, the 6-fluoro group undergoes substitution with primary or secondary amines. For example, reacting with benzylamine derivatives yields 6-alkylamino analogs in >60% yield (Table 1) .

-

Hydrolysis : Prolonged heating in aqueous NaOH replaces fluorine with hydroxyl, forming 2,4-bis(dimethylamino)-6-hydroxypyrimidine, though this product is less stable .

Table 1: Substitution Reactions at the 6-Fluoro Position

Reactivity of Dimethylamino Groups

The dimethylamino substituents at positions 2 and 4 are resistant to hydrolysis under mild conditions but participate in:

-

Mannich Reactions : In acidic media, the dimethylamino groups react with formaldehyde and secondary amines to form quaternary ammonium salts, enabling further functionalization .

-

Oxidation : Strong oxidants (e.g., KMnO4) convert dimethylamino groups to nitro or carbonyl functionalities, though this often degrades the pyrimidine core .

Defluorination and Metabolic Activation

The C–F bond in 6-fluoro derivatives can cleave under metabolic conditions, forming reactive intermediates:

-

Cytochrome P450-Mediated Defluorination : In liver microsomes, oxidative defluorination generates pyrrolidine-like intermediates that form glutathione (GSH) adducts (Figure 1) .

-

Trapping Experiments : Incubation with GSH or N-acetylcysteine (NAC) yields conjugates, confirming fluorine’s liability in biological systems .

Figure 1: Proposed Metabolic Pathway

Schiff Base Formation

Reaction with aldehydes (e.g., formalin) forms Schiff base intermediates, enabling cyclization to pyrimido[4,5-d]pyrimidines under reflux (Figure 2) .

Figure 2: Cyclization via Schiff Base

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at the 6-position is feasible after converting fluorine to a better-leaving group (e.g., triflate) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing dimethylamine and HF gas .

-

Photodegradation : UV exposure induces radical-mediated cleavage of the C–F bond, forming fluorinated byproducts .

Biological Activity Correlations

Derivatives of this scaffold show kinase inhibition (e.g., CDK2/CDK9, FGFR1–3) and antiproliferative effects in cancer cells (Table 2) .

Table 2: Biological Activity of Key Derivatives

| Derivative | Target (IC50) | Cell Line (GI50) | Source |

|---|---|---|---|

| 6-(3,4-Dichlorophenyl) | CDK2: 0.13 μM | MDA-MB-231: 1.18 μM | |

| 6-Benzyloxy | FGFR1 V561M: 8 nM | H1581 tumor model: 70% TGI |

Key Challenges and Limitations

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential of 2,4-bis(dimethylamino)-6-fluoropyrimidine as an anticancer agent. Its mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair, making it a candidate for targeting rapidly proliferating cancer cells.

-

Case Study: Thymidylate Synthase Inhibition

Research indicates that compounds with similar structures to this compound can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibitors of TS are valuable in cancer therapy as they can disrupt the proliferation of tumor cells . - Table 1: Anticancer Activity of Pyrimidine Derivatives

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

-

Case Study: Antibacterial Activity

A study evaluated various pyrimidine derivatives against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The results showed that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics . - Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

Neurological Disorders

Emerging research indicates that pyrimidine derivatives may also have applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

- Case Study: Neuroprotective Effects

Some studies suggest that compounds similar to this compound can exert neuroprotective effects by inhibiting specific kinases involved in neurodegeneration. This makes them candidates for further investigation in conditions like Alzheimer's disease .

Synthesis and Structural Modifications

The synthetic pathways for creating derivatives of pyrimidines, including this compound, involve various chemical reactions such as nucleophilic substitutions and cyclization processes. These modifications are essential for enhancing the bioactivity and selectivity of these compounds.

-

Table 3: Synthetic Routes for Pyrimidine Derivatives

Reaction Type Starting Material Product Nucleophilic Substitution Dimethylamine + Fluoropyrimidine This compound Cyclization Various Amines Modified Pyrimidine Derivatives

Wirkmechanismus

The mechanism of action of 6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

2.1.1. 2,4-BIS(DIMETHYLAMINO)PYRIMIDINE-6-CARBOXYLIC ACID

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 210.23 g/mol

- Key Properties :

- Melting point: 164–168°C

- Substituents: Carboxylic acid (-COOH) at the 6-position instead of fluorine.

- Comparison :

- The carboxylic acid group enhances polarity, increasing hydrogen-bonding capacity and aqueous solubility compared to the fluorine-substituted analog.

- The electron-withdrawing nature of -COOH may reduce the basicity of the pyrimidine ring compared to the fluorine substituent, which is less polar but highly electronegative .

2.1.2. 2,4-BIS(ACRYLAMIDO)-6-PIPERIDINOPYRIMIDINE

- Molecular Formula : C₁₅H₁₉N₅O₂

- Molecular Weight : 301.34 g/mol

- Key Properties: Substituents: Acrylamido (-NHCOCH₂CH₂) and piperidino (C₅H₁₀N) groups.

- The bulky piperidino group may hinder steric accessibility compared to the compact fluorine atom in the target compound .

Triazine Derivatives

2.2.1. 4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZINE-2[1H]-ONE

- Molecular Formula: Not explicitly provided (triazine core with two dimethylamino groups).

- Key Properties: Substituents: Dimethylamino groups at the 4- and 6-positions on a triazine ring (three nitrogen atoms).

- The 1,3,5-triazine ring may confer different pharmacokinetic properties compared to pyrimidines, such as altered metabolic stability .

Selenium-Containing Heterocycle

2.3.1. 2,6-BIS(4-(DIMETHYLAMINO)PHENYL)-6-PHENYLSELENIUM HEXAFLUOROPHOSPHATE(1-)

- Molecular Formula : C₂₇H₂₇N₂Se·F₆P

- Molecular Weight : 603.49 g/mol

- Key Properties: Toxicity: Intravenous LDLo in mice >7,700 µg/kg. Decomposition products: Toxic NOₓ, selenium, phosphorus, and fluoride ions.

- Comparison: The selenium atom and hexafluorophosphate counterion introduce significant toxicity and environmental hazards absent in fluorine-substituted pyrimidines. The phenyl and dimethylaminophenyl groups create a bulkier structure, likely reducing bioavailability compared to simpler pyrimidines .

Data Table: Comparative Properties of Selected Compounds

Research Findings and Implications

- Electronic Effects: Fluorine’s electronegativity in the target compound likely enhances electrophilic reactivity, whereas dimethylamino groups stabilize the ring via electron donation. This contrasts with the triazine derivatives, where additional nitrogen atoms create stronger electron-deficient systems .

- Solubility and Bioavailability : The carboxylic acid derivative’s polarity suggests superior aqueous solubility compared to the fluorine analog, which may have better lipid membrane permeability due to reduced hydrogen bonding .

- Toxicity Considerations : The selenium-containing compound’s high toxicity underscores the importance of substituent selection in drug design. Fluorine’s relatively low toxicity profile makes it preferable in medicinal chemistry applications .

- Applications: Acrylamido-substituted pyrimidines (e.g., 2,4-BIS(ACRYLAMIDO)-6-PIPERIDINOPYRIMIDINE) may serve as monomers in polymer synthesis, while dimethylamino-fluoropyrimidines could act as intermediates in kinase inhibitor development .

Biologische Aktivität

2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE, also known as 6-Fluoro-N,N,N',N'-tetramethyl-2,4-pyrimidinediamine, is a pyrimidine derivative with the molecular formula C8H13FN4. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C8H13FN4

- Molecular Weight : 186.21 g/mol

- CAS Number : 51421-98-8

Structural Characteristics

The structure of this compound features two dimethylamino groups and a fluorine atom attached to the pyrimidine ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that it may exert its effects by modulating enzyme activity or binding to receptors involved in various cellular pathways. The exact molecular mechanisms remain an area of ongoing research.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, may exhibit anticancer properties . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism is believed to involve the inhibition of tubulin polymerization, leading to disrupted mitosis and cell death .

Cytotoxicity Studies

A study investigating the cytotoxic effects of related pyrimidine compounds revealed significant activity against several human tumor cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established anticancer agents, indicating their potential as therapeutic candidates .

Case Studies

- Combination Therapy : In a study involving combination therapies for pancreatic cancer, the use of pyrimidine derivatives in conjunction with traditional chemotherapeutics showed enhanced efficacy and improved patient outcomes compared to monotherapy .

- Mechanistic Insights : Research focusing on the molecular interactions of pyrimidines has provided insights into their role in apoptosis pathways, suggesting that these compounds can initiate programmed cell death in cancer cells through oxidative stress mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds have demonstrated favorable absorption and distribution characteristics in preclinical models. Factors such as solubility and metabolic stability are critical for their therapeutic application .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE in academic research?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, analogous pyrimidine derivatives are prepared using phosphoric triamide (HMPT) under reflux conditions, followed by functionalization with alkyl halides . Key steps include:

- Reagent : HMPT or similar activating agents.

- Conditions : Reflux in anhydrous solvents (e.g., DMF or THF).

- Purification : Column chromatography or recrystallization.

- Validation : Monitor reaction progress via TLC or HPLC, and confirm structure via NMR and mass spectrometry.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (exact mass ≈ 210.1045 for related pyrimidines) .

- NMR Spectroscopy : Analyze , , and -NMR spectra to resolve dimethylamino and fluorine substituents.

- Elemental Analysis : Verify C, H, N, and F content.

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What stability considerations are critical when handling this compound?

- Methodological Answer :

- Storage : Keep under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation.

- Decomposition Risks : Avoid high temperatures; decomposition may release toxic fluorides (F⁻) or nitrogen oxides (NOₓ) .

- Safety Protocols : Use fume hoods, PPE, and segregated waste disposal for halogenated byproducts .

Advanced Research Questions

Q. How can this compound be functionalized for use in pharmaceutical intermediates?

- Methodological Answer :

- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups at the 6-fluoro position.

- Quaternary Ammonium Salts : React with alkyl halides to form 1-alkyl derivatives, as demonstrated for quinoline analogs .

Q. How can conflicting spectroscopic data (e.g., isomerism or impurities) be resolved during analysis?

- Methodological Answer :

- Isomer Discrimination : Use 2D NMR (e.g., NOESY) to distinguish between regioisomers.

- Chromatographic Separation : Optimize HPLC conditions (C18 column, acetonitrile/water gradient) to isolate impurities.

- Reference Standards : Compare with synthesized analogs (e.g., 2,4-BIS(DIMETHYLAMINO)PYRIMIDINE-6-CARBOXYLIC ACID) .

Q. What mechanistic insights guide the optimization of reaction yields for this compound?

- Methodological Answer :

- Kinetic Studies : Monitor substituent effects (e.g., fluorine’s electron-withdrawing nature) on reaction rates via in-situ IR or NMR.

- Computational Modeling : Apply DFT to predict transition states for nucleophilic substitution or alkylation steps.

Contradictions and Mitigation Strategies

- Toxicity Data Gaps : While direct toxicity data for this compound is limited, analogous bis(dimethylamino) compounds show moderate toxicity via intravenous routes . Mitigate risks via adherence to occupational exposure limits (OELs) and institutional safety guidelines.

- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–70%) may arise from moisture sensitivity. Use rigorously dried solvents and Schlenk-line techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.